N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide
CAS No.: 1385339-65-0
Cat. No.: VC6424223
Molecular Formula: C16H13Cl2N3O
Molecular Weight: 334.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1385339-65-0 |
|---|---|
| Molecular Formula | C16H13Cl2N3O |
| Molecular Weight | 334.2 |
| IUPAC Name | N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide |
| Standard InChI | InChI=1S/C16H13Cl2N3O/c17-13-6-3-5-12(16(13)18)14(10-19)21-15(22)8-7-11-4-1-2-9-20-11/h1-6,9,14H,7-8H2,(H,21,22) |
| Standard InChI Key | YAIZNCQLPLKGNX-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CCC(=O)NC(C#N)C2=C(C(=CC=C2)Cl)Cl |
Introduction
N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure includes a cyano group attached to a dichlorophenyl ring, which is further linked to a pyridinyl-propanamide moiety. This combination of functional groups suggests the compound may exhibit bioactivity, particularly in enzyme inhibition or receptor modulation.
Synthesis and Characterization
The synthesis of N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide typically involves multi-step organic reactions:
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Formation of the Dichlorophenyl Intermediate: Chlorination of benzene derivatives yields the dichlorophenyl precursor.
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Introduction of the Cyano Group: Cyanation reactions using reagents like sodium cyanide or trimethylsilyl cyanide.
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Amidation and Pyridine Coupling: The final step involves coupling the dichlorophenyl-cyano intermediate with pyridinyl-propanamide under catalytic conditions.
Characterization techniques include:
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NMR Spectroscopy (¹H and ¹³C): Confirms the chemical environment of protons and carbons.
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IR Spectroscopy: Identifies functional groups such as -CN (sharp absorption near 2200 cm⁻¹) and amide (-C=O stretch near 1650 cm⁻¹).
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), making them potential anti-inflammatory agents. Additionally, the presence of a pyridine ring may enhance interaction with nucleic acid-binding proteins or kinases.
Potential Applications
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Drug Discovery:
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The compound's structural features make it a candidate for screening against cancer cell lines or inflammatory pathways.
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Molecular docking studies could reveal its binding affinity for specific enzymes or receptors.
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Material Science:
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The cyano group may allow for polymer cross-linking applications.
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Dichlorophenyl derivatives are often used in agrochemicals.
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Future Directions
Further research into N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide should focus on:
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Pharmacological Testing: Evaluating its efficacy and toxicity in biological models.
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Structure-Activity Relationship (SAR): Modifying substituents to optimize bioactivity.
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Synthetic Optimization: Developing greener and more cost-effective synthesis routes.
This compound holds promise for advancing medicinal chemistry and warrants detailed investigation to unlock its full potential.
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